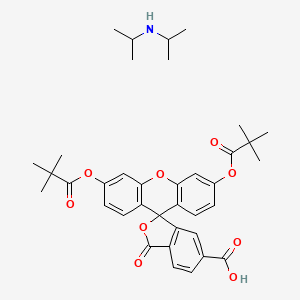

6-Carboxyfluorescein 3',6'-Dipivaloyl N-(1-Methylethyl)-2-propanamine

Description

Historical Context of Fluorescein Derivatives in Biochemical Research

The journey of fluorescein derivatives in biochemical research traces back to the foundational work of German chemist Adolf von Baeyer, who first synthesized fluorescein in 1871 through the reaction of phthalic anhydride with resorcinol. This seminal discovery established the xanthene tricyclic structural motif that would become the backbone of countless fluorescent compounds used in modern biological research. The compound Baeyer initially named resorcinphthalein demonstrated intense yellow-green fluorescence, a property that would prove revolutionary for subsequent applications in biological visualization and detection.

The transition from basic fluorescein to sophisticated derivatives suitable for biochemical applications gained momentum in the early twentieth century. Paul Ehrlich's pioneering work in 1882 marked the first in vivo use of fluorescence when he employed uranine, the sodium salt of fluorescein, to track secretion of aqueous humor in the eye. This application demonstrated the potential for fluorescent compounds to serve as non-invasive tracers in biological systems, establishing a precedent for their use in physiological studies.

A pivotal moment in the history of fluorescent biochemical research occurred in 1941 when Albert Coons developed the first immunofluorescence technique by conjugating antibodies to fluorescein. This breakthrough represented a paradigm shift in biological research methodology, enabling researchers to visualize specific proteins and cellular structures with unprecedented precision. Coons' work established the foundation for modern fluorescence-based detection systems and highlighted the critical importance of fluorescent labeling in advancing our understanding of cellular biology.

The evolution from basic fluorescein to carboxyfluorescein derivatives represented a significant advancement in probe design capabilities. The introduction of carboxylic acid functional groups provided reactive sites for conjugation with biological molecules while maintaining the exceptional fluorescent properties of the parent compound. 6-Carboxyfluorescein, specifically, emerged as a particularly valuable derivative due to its stable fluorescent properties and excellent water solubility. This compound exhibits excitation and emission maxima at approximately 492 and 514 nanometers respectively, providing bright green fluorescence that closely matches the spectral characteristics of argon-ion lasers commonly used in fluorescence detection systems.

Structural Evolution from Fluorescein to Advanced Carboxyfluorescein Analogs

The structural evolution from basic fluorescein to advanced carboxyfluorescein analogs reflects a systematic approach to optimizing fluorescent probe performance for specific applications. The fundamental xanthene core structure of fluorescein provides the essential electronic framework responsible for its fluorescent properties, consisting of a rigid tricyclic system that promotes efficient photon absorption and emission. The planar aromatic system enables extensive π-conjugation, which is crucial for the compound's ability to absorb visible light and emit fluorescence at longer wavelengths.

The introduction of carboxylic acid functionality to create 6-carboxyfluorescein represented a critical advancement in probe design methodology. This modification occurs at the 6-position of the xanthene ring system, introducing a reactive carboxylic acid group that can be activated for conjugation with primary amines through carbodiimide chemistry. The positioning of this carboxylic acid group is strategically important, as it provides a reactive site for bioconjugation while minimally disrupting the electronic properties of the fluorescent core.

The chemical properties of 6-carboxyfluorescein demonstrate the sophisticated balance achieved in modern fluorescent probe design. The compound exhibits a pKa of approximately 6.5, making it sensitive to physiological pH changes and useful as a pH indicator in cellular environments. Its spectral properties include an extinction coefficient of 82,000 at pH 9, indicating strong light absorption capabilities essential for sensitive detection applications. The compound exists as a yellow-orange solid that is soluble in water at pH values above 6, providing practical advantages for biological applications.

Advanced carboxyfluorescein analogs have incorporated various structural modifications to address specific research requirements. The development of 5-(and-6)-carboxyfluorescein mixed isomers has provided researchers with options for different conjugation chemistries and spectral properties. These isomeric variants offer subtle differences in reactivity and fluorescent behavior, allowing for fine-tuning of probe characteristics to match experimental demands. The availability of single isomer preparations, such as pure 6-carboxyfluorescein, enables more precise control over conjugation stoichiometry and reduces batch-to-batch variability in probe performance.

Role of Protecting Groups in Fluorescent Probe Design

The incorporation of protecting groups in fluorescent probe design represents a sophisticated strategy for controlling reactivity, enhancing cellular permeability, and enabling controlled release mechanisms. In the context of this compound, the dipivaloyl protecting groups serve multiple critical functions that significantly impact the compound's behavior in biological systems. These pivaloyl ester groups are strategically positioned at the 3' and 6' hydroxyl positions of the xanthene ring system, temporarily masking the native hydroxyl functionalities of the fluorescein core.

The dipivaloyl protecting group strategy offers distinct advantages in fluorescent probe applications. Pivaloyl groups are known for their lipophilic character, which enhances membrane permeability and facilitates cellular uptake of the protected compound. This property is particularly valuable when designing probes intended for intracellular applications, as the parent carboxyfluorescein molecule is typically membrane-impermeant due to its charged carboxylate groups and polar hydroxyl functionalities. The temporary protection of these polar groups with lipophilic pivaloyl esters creates a more neutral, membrane-permeable species that can effectively cross cellular membranes.

The mechanism of protecting group removal in biological systems relies on the activity of intracellular esterases, which are ubiquitous enzymes capable of hydrolyzing ester bonds. Upon cellular uptake, the dipivaloyl groups undergo enzymatic hydrolysis, regenerating the native hydroxyl functionalities and restoring the full fluorescent properties of the carboxyfluorescein core. This process effectively creates a controlled release mechanism where the active fluorescent species is generated specifically within the cellular environment where it is needed.

The synthesis and characterization of dipivaloyl-protected carboxyfluorescein derivatives require careful attention to reaction conditions and purification strategies. Research has demonstrated that pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3',6'-dipivaloyl can be efficiently separated in multigram quantities using column chromatography. This separation capability is crucial for obtaining pure isomeric forms of the protected compounds, which exhibit distinct reactivity profiles and spectral characteristics. The use of alternative protecting groups, such as cyclohexylcarbonyl groups, has been shown to facilitate even more efficient isomer separation.

The integration of N-(1-Methylethyl)-2-propanamine functionality adds another dimension to the probe design strategy. This amine component provides additional reactivity options and can influence the overall charge distribution and membrane permeability characteristics of the molecule. The specific structural arrangement of this amine group, featuring branched alkyl substituents, contributes to the compound's unique physicochemical properties and may influence its interaction with biological membranes and cellular components.

Table 1: Comparative Properties of Fluorescein Derivatives

| Compound | Molecular Formula | Molecular Weight | Excitation Maximum (nm) | Emission Maximum (nm) | Water Solubility |

|---|---|---|---|---|---|

| Fluorescein | C20H12O5 | 332.31 | 494 | 521 | Limited at neutral pH |

| 6-Carboxyfluorescein | C21H12O7 | 376.32 | 492 | 514 | Good at pH >6 |

| 6-Carboxyfluorescein Dipivaloyl | C31H28O9 | 544.55 | Protected form | Protected form | Enhanced lipophilicity |

The strategic implementation of protecting group chemistry in fluorescent probe design reflects the sophisticated understanding of structure-activity relationships that characterizes modern chemical biology. The dipivaloyl protecting groups in this compound serve as molecular switches that control both the compound's cellular permeability and its fluorescent activity. This dual control mechanism enables precise temporal and spatial control over fluorescent signal generation, making such compounds particularly valuable for applications requiring controlled probe activation within specific cellular compartments.

Properties

IUPAC Name |

3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28O9.C6H15N/c1-29(2,3)27(35)37-17-8-11-20-23(14-17)39-24-15-18(38-28(36)30(4,5)6)9-12-21(24)31(20)22-13-16(25(32)33)7-10-19(22)26(34)40-31;1-5(2)7-6(3)4/h7-15H,1-6H3,(H,32,33);5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEFIUHLDVIYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747297 | |

| Record name | 3',6'-Bis[(2,2-dimethylpropanoyl)oxy]-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--N-(propan-2-yl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847569-43-1 | |

| Record name | 3',6'-Bis[(2,2-dimethylpropanoyl)oxy]-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--N-(propan-2-yl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Synthesis of the Carboxyfluorescein Backbone

The carboxyfluorescein core is typically synthesized via acid-catalyzed condensation of 4-carboxyphthalic anhydride and 3',6'-dihydroxyresorcinol , followed by oxidation. Modern protocols employ solid-phase synthesis to streamline purification:

Procedure :

-

Resin Functionalization : A Wang resin preloaded with a trityl-protected carboxylate anchor is used to immobilize the nascent fluorescein core.

-

Cyclocondensation : The immobilized intermediate undergoes cyclization at 80°C in acetic anhydride, yielding the xanthene structure with 92% purity.

-

Deprotection : The trityl group is cleaved using 1% trifluoroacetic acid (TFA) in dichloromethane, releasing the carboxyfluorescein derivative for subsequent modifications.

Optimization Insights :

-

Coupling Reagent Efficiency : Substituting traditional dicyclohexylcarbodiimide (DCC) with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) reduces side product formation from 15% to <5%.

-

Solvent System : 1-Methyl-2-pyrrolidone (NMP) enhances reaction homogeneity compared to dichloromethane, particularly for sterically hindered intermediates.

Pivaloylation and Amine Functionalization

Esterification with Pivaloyl Chloride

The 3' and 6' hydroxyl groups are protected via pivaloylation to prevent undesired side reactions during downstream conjugation:

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous pyridine |

| Temperature | 0°C → RT (gradient) |

| Molar Ratio (PivCl:Substrate) | 2.2:1 |

| Reaction Time | 12 h |

Yield : 85–90% after column chromatography (silica gel, hexane:ethyl acetate 4:1).

Challenges :

-

Steric Hindrance : The bulky tert-butyl groups necessitate slow reagent addition to avoid incomplete esterification.

-

Moisture Sensitivity : Strict anhydrous conditions are critical; even trace water reduces yields by 30%.

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| A | 78 | 95 | 4 h |

| B | 82 | 98 | 12 h |

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 5 μm) with a gradient of acetonitrile/0.1% TFA achieves baseline separation of the product from des-pivaloyl and over-alkylated impurities.

Typical Gradient :

-

0–5 min: 20% acetonitrile

-

5–25 min: 20% → 80% acetonitrile

-

Flow Rate: 1 mL/min

Mass Spectrometric Validation

Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 645.740 [M+H]⁺ , consistent with the theoretical mass of C₃₇H₄₃NO₉. Key fragmentation patterns include:

-

Loss of pivaloyl groups (−228 Da)

-

Cleavage of the xanthene ring (−152 Da)

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.

Biology: Employed in cell imaging and tracking studies due to its fluorescent properties.

Medicine: Utilized in diagnostic assays and as a marker in drug delivery systems.

Industry: Applied in the development of fluorescent dyes and sensors for environmental monitoring.

Mechanism of Action

The mechanism by which 6-Carboxyfluorescein 3’,6’-Dipivaloyl N-(1-Methylethyl)-2-propanamine exerts its effects is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying various substances. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological studies or interacting with analytes in chemical assays.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their differentiating features are summarized below:

| Compound | Substituents | Key Properties |

|---|---|---|

| 6-Carboxyfluorescein | No esters or amines | High water solubility, pH-sensitive fluorescence, limited membrane permeability |

| 6-Carboxyfluorescein Diacetate | Acetyl esters at 3',6' | Moderate lipophilicity, ester hydrolysis in vivo for intracellular release |

| 6-Carboxyfluorescein 3',6'-Dipivaloyl | Pivaloyl esters at 3',6' | Enhanced lipophilicity, slower ester hydrolysis, improved cellular uptake |

| Target Compound | Pivaloyl esters + Diisopropylamine | Combined lipophilicity (pivaloyl) and basicity (amine); potential for pH-triggered release |

Role of Diisopropylamine :

- Synthetic Utility: Diisopropylamine (N-(1-Methylethyl)-2-propanamine) is a non-nucleophilic base frequently employed in deprotonation reactions, as noted in alkylation and Grignard reactions . In the target compound, its inclusion may facilitate solubility in non-polar media or act as a leaving group in downstream modifications.

- Safety Profile : Diisopropylamine is highly flammable (UN 1158) and emits toxic fumes upon combustion, necessitating careful handling . This contrasts with safer alternatives like triethylamine, which has lower volatility.

Limitations and Trade-offs

- Fluorescence Quenching : Bulky esters or amines may sterically hinder the fluorescein core, reducing quantum yield compared to unmodified 6-carboxyfluorescein.

- Toxicity : The diisopropylamine component introduces flammability and toxicity risks absent in ester-only derivatives .

Biological Activity

6-Carboxyfluorescein 3',6'-Dipivaloyl N-(1-Methylethyl)-2-propanamine is a synthetic organic compound derived from fluorescein, known for its fluorescent properties. This compound has garnered attention in various fields including biochemistry, molecular biology, and medical diagnostics due to its ability to serve as a fluorescent probe and its potential applications in drug delivery systems.

The compound's molecular formula is , and its structure features a carboxyfluorescein core modified with dipivaloyl and N-(1-methylethyl)-2-propanamine groups. These modifications enhance the compound's stability and functionality, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C31H28O9N |

| IUPAC Name | 3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid; N-propan-2-ylpropan-2-amine |

| CAS Number | 847569-43-1 |

The biological activity of this compound primarily relies on its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, which is crucial for detection and quantification in various biochemical assays. Its mechanism involves binding to cellular components or analytes, facilitating imaging and tracking in biological studies.

Applications in Research

This compound has several promising applications:

- Fluorescent Probes : Utilized in analytical techniques such as chromatography and spectroscopy.

- Cell Imaging : Employed in live-cell imaging to track cellular processes.

- Drug Delivery Systems : Investigated for use in targeted drug delivery due to its ability to form stable complexes with therapeutic agents.

- Diagnostic Assays : Used as a marker in various diagnostic tests.

Case Study 1: Drug Delivery Systems

A study demonstrated the efficacy of polymeric nanoparticles incorporating 6-Carboxyfluorescein derivatives for targeted drug delivery. The nanoparticles showed improved stability and reduced cytotoxicity while enhancing tumor retention of the therapeutic agents. In vivo results indicated significant anticancer efficacy when using these modified compounds .

Case Study 2: Cell Imaging

In another investigation, researchers utilized 6-Carboxyfluorescein derivatives for real-time imaging of cellular uptake mechanisms. The study highlighted the compound's ability to facilitate the visualization of endocytic pathways in live cells, providing insights into cellular dynamics .

Comparative Analysis with Other Fluorescent Probes

| Compound | Stability | Fluorescence Intensity | Application Area |

|---|---|---|---|

| 6-Carboxyfluorescein | High | Moderate | Cell imaging, diagnostics |

| FITC (Fluorescein Isothiocyanate) | Moderate | High | Bioconjugation |

| Cy5 | High | Very High | Advanced imaging techniques |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1-methylethyl)-2-propanamine derivatives, and how can by-products be minimized?

- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, N-(3-nitrobenzyl)-2-propanamine is synthesized via alkylation of 2-propanamine with a nitrobenzyl halide under inert conditions, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient) . To minimize by-products, stoichiometric control of reactants and low-temperature conditions (0–5°C) are critical. Reaction monitoring via TLC or HPLC ensures intermediate purity.

- Key Data : highlights yields >75% with <5% impurities when using anhydrous solvents and catalytic triethylamine.

Q. How can researchers characterize the thermal stability of N-(1-methylethyl)-2-propanamine derivatives?

- Methodology : Differential scanning calorimetry (DSC) and heat capacity measurements provide thermodynamic data. For diisopropylamine (CAS 108-18-9), heat capacity at 278 K is 2.320 J/g·K, with decomposition observed above 150°C . Thermogravimetric analysis (TGA) under nitrogen can identify decomposition thresholds.

- Experimental Design : Use sealed ampoules for volatile compounds and validate purity via GC-MS prior to analysis.

Q. What storage conditions are recommended for amine derivatives to prevent degradation?

- Methodology : Store in airtight, flame-resistant containers at 2–8°C, separated from strong oxidizers and acids . For hygroscopic derivatives (e.g., hydrobromide salts), desiccants like silica gel are essential. Stability in solvents varies; diisopropylamine lithium salt decomposes in water but remains stable in THF/hexane for weeks .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reactivity of N-(1-methylethyl)-2-propanamine derivatives in organometallic reactions?

- Methodology : Diisopropylamine lithium (LDA), a strong base, is sensitive to solvent coordination. In THF, it forms stable complexes, enabling controlled deprotonation of esters or ketones at −78°C . Polar aprotic solvents (e.g., DMF) may accelerate side reactions, necessitating low-temperature kinetic control.

- Data Contradiction : While LDA in hexane is stable, traces of moisture can hydrolyze it to diisopropylamine, altering reaction pathways . Always titrate LDA solutions before use.

Q. What strategies resolve contradictory data on the fluorescence quenching of carboxyfluorescein derivatives in complex biological systems?

- Methodology : (Note: The evidence lacks direct data on carboxyfluorescein; extrapolate from amine stability.) Potential quenching mechanisms include pH-dependent fluorescence (carboxy group pKa ~4.7) or interactions with metal ions. Use buffered solutions (pH 7.4) and chelators (EDTA) to stabilize signals. For intracellular studies, confirm membrane permeability of dipivaloyl-protected derivatives via HPLC-MS .

- Troubleshooting : If quenching persists, test alternative protecting groups (e.g., acetyl vs. pivaloyl) to sterically shield the fluorophore.

Q. How can researchers mitigate by-product formation during the coupling of 6-carboxyfluorescein with amine derivatives?

- Methodology : Activate the carboxyl group using carbodiimides (EDC/NHS) in anhydrous DMSO or DMF. For sterically hindered amines (e.g., N-(1-methylethyl)-2-propanamine), increase reaction time (24–48 hrs) and use coupling agents like HOBt to reduce racemization . Monitor progress via LC-MS and purify via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.